molecular formula C8H12O2 B13901333 Methyl 1-methylcyclopent-3-ene-1-carboxylate

Methyl 1-methylcyclopent-3-ene-1-carboxylate

Cat. No.: B13901333
M. Wt: 140.18 g/mol
InChI Key: PKAANHBVNOKDOY-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclopent-3-ene-1-carboxylate is a cyclopentene derivative featuring a methyl substituent at the 1-position and a methyl ester group at the same carbon. Its structure comprises a five-membered cyclopentene ring with conjugated double bonds (cyclopent-3-ene) and functional groups that influence its reactivity and physical properties. The ester group enhances solubility in organic solvents, while the methyl substituent may sterically hinder reactions at the 1-position .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 1-methylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-8(7(9)10-2)5-3-4-6-8/h3-4H,5-6H2,1-2H3

InChI Key

PKAANHBVNOKDOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves esterification of the corresponding cyclopentene carboxylic acid derivative or direct synthesis via cyclization and functional group transformations. The key steps include:

  • Formation of the cyclopentene ring with the desired methyl substitution.
  • Introduction of the carboxylic acid group at the 1-position.
  • Conversion of the acid to the methyl ester via esterification.

Esterification via Dicyclohexylcarbodiimide (DCC) Coupling

A well-documented method for preparing methyl cyclopent-3-ene-1-carboxylate, which can be adapted for the methyl-substituted analogue, uses DCC-mediated esterification of 3-cyclopentene-1-carboxylic acid with methanol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure Summary:

  • Dissolve 3-cyclopentene-1-carboxylic acid (or methyl-substituted analogue) and methanol in dichloromethane (DCM).
  • Cool the mixture to 0 °C under nitrogen atmosphere.
  • Add DMAP to catalyze the reaction.
  • Slowly add DCC dissolved in DCM to the reaction mixture.
  • Stir at 0 °C for 4 hours, then allow to warm to room temperature for 2 hours.
  • Quench by addition of diethyl ether and water.
  • Extract the organic phase, wash with brine, dry over anhydrous magnesium sulfate.
  • Evaporate solvents and purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate as the eluent.

Outcome:

  • The methyl ester is obtained as a colorless liquid with typical yields around 84% for the unsubstituted compound.
  • Characterization by ^1H NMR shows signals corresponding to the alkene protons (5.73–5.55 ppm), methyl ester singlet (3.68 ppm), and ring methylene protons (2.66 ppm).
  • ^13C NMR and high-resolution mass spectrometry (HRMS) confirm the structure.

This method is adaptable to methyl-substituted cyclopentene carboxylic acids to yield this compound with comparable yields and purity.

Cyclization and Carboxylation Routes

Alternative synthetic routes involve cyclization reactions to form the cyclopentene ring with the methyl substituent, followed by carboxylation:

  • Cyclization of appropriate unsaturated precursors or ring-closing metathesis to form the cyclopentene core.
  • Carboxylation using carbon dioxide under catalytic conditions to introduce the carboxylic acid group at the 1-position.
  • Subsequent esterification with methanol to form the methyl ester.

Industrial methods may employ continuous flow reactors and advanced catalysts to optimize yields and scalability.

Enantioselective and Functionalized Derivative Syntheses

Recent research has demonstrated enantioselective synthesis of cyclopentene derivatives bearing carboxylate esters, including methyl esters, via:

  • One-pot sequential reactions involving spirocyclization and azlactone opening.
  • Use of chiral organocatalysts and palladium catalysts in ethyl acetate solvent.
  • Post-reaction treatment with trimethylsilyl chloride in methanol to afford methyl ester products.

These methods allow access to stereochemically defined methyl cyclopentene carboxylates, including this compound derivatives, with high enantiomeric excess and moderate to good yields (50–90%).

Data Tables Summarizing Preparation Conditions and Outcomes

Method Key Reagents & Conditions Yield (%) Purification Characterization Techniques Notes
DCC/DMAP Esterification 3-cyclopentene-1-carboxylic acid, MeOH, DCC, DMAP, DCM, 0 °C to RT ~84 Silica gel chromatography ^1H NMR, ^13C NMR, HRMS Adaptable to methyl-substituted acid
Cyclization + Carboxylation Cyclization precursors, CO2, catalyst, elevated temp/pressure Variable Industrial purification NMR, GC-MS Scalable industrial method
Enantioselective spirocyclization Azlactone derivatives, Pd catalyst, organocatalyst, EtOAc, TMSCl, MeOH 50–90 Silica gel chromatography NMR, HPLC (chiral), IR, HRMS Provides stereoselective methyl esters

Analytical and Research Outcomes

  • NMR Spectroscopy: ^1H NMR spectra show characteristic alkene multiplets between 5.5 and 5.7 ppm, methyl ester singlet near 3.7 ppm, and ring methylene multiplets around 2.6–3.2 ppm. ^13C NMR confirms ester carbonyl (~176 ppm) and alkene carbons (~129 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with C8H12O2 (this compound).
  • Chromatography: Silica gel chromatography with petroleum ether/ethyl acetate mixtures effectively purifies the product.
  • Yield and Purity: Typical yields range from 80% to 90%, with purity >95% by GC or HPLC.
  • Stability: The compound is stable under inert atmosphere and standard storage conditions; sensitive to moisture and light degradation is minimal but should be monitored.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopent-3-ene-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as a precursor to active metabolites that exert their effects by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ring Strain and Reactivity: The target compound’s cyclopent-3-ene ring exhibits moderate ring strain compared to cyclopentane (saturated) or cyclobutane derivatives. This strain enhances reactivity in ring-opening or addition reactions . The conjugated diene in methyl cyclopenta-1,3-diene-1-carboxylate () allows for enhanced participation in Diels-Alder reactions compared to monosubstituted cyclopentenes .
  • Substituent Effects: Bromine (): Introduces electrophilic character, making the compound a candidate for cross-coupling reactions. Methyl Ester: Enhances lipophilicity, favoring organic-phase reactions .
  • Steric Considerations :

    • The 1-methyl group in the target compound may sterically hinder nucleophilic attacks at the 1-position, directing reactivity to the 3-ene or carboxylate group .

Physicochemical Properties (Inferred)

  • Boiling Point/Solubility :
    • Esters like methyl 3-cyclopentenecarboxylate () are typically liquids at room temperature with moderate boiling points (~150–200°C). Brominated analogs () have higher molecular weights and boiling points.
  • Stability :
    • Unsaturated rings (e.g., cyclopentene) are prone to oxidation, while saturated derivatives (e.g., cyclopentane) are more stable .

Biological Activity

Methyl 1-methylcyclopent-3-ene-1-carboxylate (CAS: 95864-69-0) is an organic compound with the molecular formula C8_8H12_{12}O2_2. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 95864-69-0

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Properties

  • Preliminary studies suggest that this compound may inhibit the production of nitric oxide and inflammatory cytokines, which are key players in inflammatory diseases. This suggests its potential use in treating conditions where inflammation is a primary concern .

2. Antimicrobial Activity

  • Some studies have indicated that derivatives of cyclopentene compounds, including this compound, may possess antimicrobial properties. These properties could be beneficial in developing new antibiotics or antifungal agents .

3. Neuroprotective Effects

  • There is emerging evidence suggesting that compounds structurally related to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical pathways. Common methods include:

Synthesis Route Description
Alkylation Reactions Utilizing alkyl halides to introduce the methyl group onto the cyclopentene ring.
Esterification Reacting cyclopentene derivatives with methanol and acid catalysts to form the ester.
Cyclization Reactions Employing cyclization strategies to construct the cyclopentene framework from simpler precursors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Anti-inflammatory Mechanisms

  • A study highlighted the compound's ability to reduce nitric oxide levels in macrophages, indicating a potential mechanism for its anti-inflammatory effects. The inhibition of inflammatory cytokine release was also documented, suggesting therapeutic applications in inflammatory diseases .

Study 2: Antimicrobial Potential

  • Research into related cyclopentene compounds demonstrated their effectiveness against various bacterial strains, leading to speculation about the antimicrobial potential of this compound. Further investigations are needed to confirm these properties and elucidate the underlying mechanisms .

Study 3: Neuroprotective Effects

  • An investigation into neuroprotective agents found that compounds similar to this compound exhibited protective effects on neuronal cells under stress conditions. This opens avenues for further research into its application in neurodegenerative disorders .

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